molecular formula C12H14N2O2 B3302119 ethyl 7-amino-5-methyl-1H-indole-2-carboxylate CAS No. 91566-76-6

ethyl 7-amino-5-methyl-1H-indole-2-carboxylate

Cat. No. B3302119
CAS RN: 91566-76-6
M. Wt: 218.25 g/mol
InChI Key: WIOWCBNYMKSOKA-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-methyl-1H-indole-2-carboxylate, also known as AMMI, is a chemical compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 7-amino-5-methyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 7-amino-5-methyl-1H-indole-2-carboxylate in lab experiments is its potent biological activity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions in which the research on ethyl 7-amino-5-methyl-1H-indole-2-carboxylate can be extended. One potential area of research is the development of novel drug candidates based on the chemical structure of this compound. Another area of research is the investigation of its potential use in combination with other drugs for synergistic effects. Furthermore, the study of the mechanism of action of this compound can provide valuable insights into the cellular processes involved in various diseases, leading to the development of new therapeutic strategies.

Scientific Research Applications

Ethyl 7-amino-5-methyl-1H-indole-2-carboxylate has been used in several scientific research applications, including drug discovery and development, medicinal chemistry, and pharmacology. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 7-amino-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOWCBNYMKSOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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